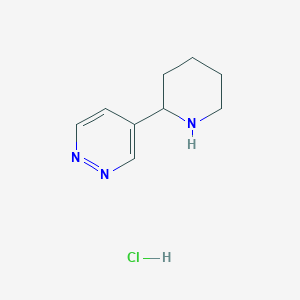

4-(Piperidin-2-yl)pyridazine hydrochloride

Description

4-(Piperidin-2-yl)pyridazine hydrochloride is a heterocyclic compound featuring a pyridazine ring substituted with a piperidin-2-yl group and a hydrochloride salt.

Properties

IUPAC Name |

4-piperidin-2-ylpyridazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-2-5-10-9(3-1)8-4-6-11-12-7-8;/h4,6-7,9-10H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPFTNUTMCHQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=NC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)pyridazine hydrochloride typically involves the reaction of piperidine with pyridazine derivatives under specific conditions. One common synthetic route is the nucleophilic substitution reaction, where a suitable leaving group on the pyridazine ring is replaced by the piperidine moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)pyridazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The piperidine moiety is well-known for its presence in numerous pharmaceuticals, and compounds containing both piperidine and pyridazine structures have shown significant promise in drug design. The incorporation of the piperidine ring enhances the biological activity of pyridazine derivatives, making them suitable candidates for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that pyridazine derivatives, including 4-(Piperidin-2-yl)pyridazine hydrochloride, can act as SMARCA2/4 degraders. These compounds have been shown to induce apoptosis in cancer cells by targeting the SWI/SNF complex, which is crucial for chromatin remodeling and gene expression regulation. This mechanism makes them valuable in treating cancers characterized by unwanted cell proliferation .

Neurological Disorders

The compound has also been evaluated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that derivatives with piperidine structures can act as antagonists at adenosine A2A receptors, which are implicated in neurodegenerative processes. The binding affinity and potency of these compounds suggest their potential role in modulating neuroinflammation and neuroprotection .

Receptor Binding Studies

The interaction of this compound with various receptors has been a focal point of research. For instance, it has been investigated for its affinity towards histamine H3 and sigma-1 receptors, which are involved in pain modulation and other neurological functions. The compound's structural modifications have shown to enhance its receptor binding capabilities, leading to improved therapeutic profiles .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that specific substitutions on the piperidine or pyridazine rings can significantly affect the compound's biological activity and selectivity towards different targets. This knowledge aids in the design of more effective derivatives with enhanced therapeutic efficacy .

Case Study: Anticancer Therapeutics

In a recent study, a series of pyridazine derivatives were synthesized and evaluated for their anticancer properties. Among these, this compound exhibited significant cytotoxic effects against various cancer cell lines, demonstrating its potential as a lead compound for further development .

Case Study: Neuroprotective Agents

Another investigation focused on the neuroprotective effects of piperidine-containing pyridazine derivatives. The results indicated that certain modifications to the 4-(Piperidin-2-yl)pyridazine structure enhanced its ability to protect neuronal cells from oxidative stress-induced damage, suggesting its applicability in treating neurodegenerative conditions .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Anticancer | Induction of apoptosis via SMARCA2/4 degradation | Various cancers |

| Neurological Disorders | Adenosine A2A receptor antagonism | Alzheimer's, Parkinson's diseases |

| Pain Management | Histamine H3 and sigma-1 receptor modulation | Nociceptive and neuropathic pain |

Mechanism of Action

The mechanism by which 4-(Piperidin-2-yl)pyridazine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(Piperidin-2-yl)pyridazine hydrochloride is highlighted through comparisons with related piperidine- and pyridazine-containing compounds. Key differences in substituent positions, heterocyclic cores, and functional groups influence their physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Key Findings

Heterocyclic Core Differences :

- Pyridazine derivatives (e.g., this compound and 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride) exhibit stronger electrophilicity compared to pyridine analogs like [3-(Piperidin-2-yl)pyridine hydrochloride], making them more reactive in agrochemical contexts .

- Oxadiazole-containing compounds (e.g., 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride) show enhanced metabolic stability due to the oxadiazole ring’s resistance to enzymatic degradation .

Substituent Effects :

- Chlorine substitution on pyridazine (as in 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride) increases herbicidal potency by enhancing electrophilic interactions with plant enzymes .

- Piperidin-2-yl vs. piperidin-4-yl substitution alters molecular conformation, affecting binding to biological targets. For example, piperidin-2-yl groups in pyridine derivatives are linked to nicotinic receptor modulation .

Functional Group Influence :

- Ester-containing derivatives (e.g., (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride) demonstrate improved lipophilicity, which is critical for blood-brain barrier penetration in CNS drug development .

- Hydrochloride salt forms (common across all compounds) enhance aqueous solubility, facilitating formulation in medicinal or agricultural products .

Pharmacological and Industrial Applications :

- Pyridazine-piperidine hybrids are prioritized in herbicide research, as evidenced by patents like CN 1,962,642, which highlights trifluoromethylphenyl-pyridazine derivatives for weed control .

- Piperidine-pyridine analogs are explored for neurological applications, leveraging their structural similarity to alkaloids like nicotine .

Biological Activity

4-(Piperidin-2-yl)pyridazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyridazine ring substituted with a piperidine group, which may influence its interactions with biological targets. The hydrochloride form enhances its solubility, making it suitable for various applications.

- Molecular Formula : CHClN

- Molecular Weight : 199.68 g/mol

- CAS Number : Not specified in the sources.

The presence of both the piperidine and pyridazine moieties allows for diverse reactivity patterns, including nucleophilic substitutions and electrophilic aromatic substitutions, which are vital for synthesizing derivatives that can exhibit enhanced biological activity.

The biological activity of this compound is hypothesized to stem from its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although comprehensive investigations are required to elucidate the mechanisms involved.

Biological Activity Overview

Research indicates that compounds similar to this compound have shown interactions with several biological targets:

- Neurotransmitter Receptors : Potential modulation of synaptic transmission.

- Enzymatic Activity : Possible inhibition or activation of specific enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | Reduction in pain response in animal models | |

| Neurotransmitter Interaction | Modulation of receptor activity |

Study 1: In Vitro Pharmacological Screening

In a preliminary study, this compound was screened against various cell lines to assess its cytotoxicity and efficacy in modulating inflammatory responses. The results indicated that at concentrations around 10 µM, the compound significantly reduced IL-1β release, suggesting its potential as an anti-inflammatory agent .

Study 2: Structural Activity Relationship (SAR)

A recent investigation into structurally similar compounds revealed that modifications to the piperidine moiety could enhance binding affinity to specific receptors. For example, derivatives with additional functional groups exhibited improved anti-inflammatory effects compared to the parent compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds was conducted:

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 2-(Piperidin-4-yl)pyridine dihydrochloride | 143924-45-2 | 0.56 | Moderate analgesic activity |

| 3-(Piperidin-4-yl)pyridine hydrochloride | 690261-73-5 | 0.54 | Antidepressant properties |

| N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride | 950649-10-2 | 0.52 | Antimicrobial activity |

The distinct feature of this compound lies in its specific substitution pattern on the pyridazine ring, which may confer unique pharmacological properties compared to other similar compounds.

Q & A

Basic: What are the recommended handling and storage guidelines for 4-(Piperidin-2-yl)pyridazine hydrochloride to ensure stability?

Methodological Answer:

Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C, protected from light and moisture. Use anhydrous solvents (e.g., DCM, THF) during experiments to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. Ventilation should meet OSHA standards (≥6 air changes/hour). For spills, neutralize with 5% sodium bicarbonate before disposal .

Advanced: How can researchers optimize the synthesis of this compound under varying catalytic conditions?

Methodological Answer:

Employ a Design of Experiments (DOE) approach to test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) in cross-coupling reactions. Vary parameters like solvent polarity (DMF vs. THF), temperature (60–120°C), and ligand-to-metal ratios (1:1 to 3:1). Monitor reaction progress via TLC (silica gel, UV visualization) and optimize yield using response surface methodology (RSM). Computational modeling (DFT) can predict transition states to guide catalyst selection .

Basic: What analytical techniques are recommended for determining the purity and structural integrity of this compound?

Methodological Answer:

Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm for purity assessment (>98%). Confirm structure via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS-ESI). X-ray crystallography is ideal for resolving stereochemical ambiguities. For trace impurities, employ LC-MS/MS with a Q-TOF detector .

Advanced: How can contradictions in pharmacological data (e.g., receptor binding vs. cellular activity) be systematically resolved?

Methodological Answer:

Perform in silico docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs). Validate with SPR (surface plasmon resonance) for kinetic analysis (kₐ/kd). Compare with cellular assays (cAMP ELISA or calcium flux). Discrepancies may arise from off-target effects; use CRISPR knockouts or siRNA silencing to confirm specificity. Dose-response curves (IC₅₀/EC₅₀) should align across methodologies .

Advanced: What is the impact of stereochemistry on the compound’s biological activity, and how can enantiomeric purity be ensured?

Methodological Answer:

Chiral centers in the piperidine ring influence binding to enantioselective targets (e.g., ion channels). Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers. Asymmetric synthesis with (R)-BINAP ligands or enzymatic resolution (lipase-catalyzed acyl transfer) ensures >99% ee. Validate via circular dichroism (CD) spectroscopy .

Advanced: How can researchers identify and mitigate degradation pathways under accelerated stability conditions?

Methodological Answer:

Subject the compound to stress testing:

- Thermal : 40–80°C for 14 days.

- Hydrolytic : pH 1–13 buffers at 25°C.

- Oxidative : 3% H₂O₂.

Analyze degradation products via LC-MS (Q-TOF). Major pathways include piperidine ring oxidation (detectable at m/z +16) and pyridazine hydrolysis. Stabilize formulations with antioxidants (0.01% BHT) or lyophilization .

Basic: What computational tools are suitable for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to model reaction intermediates and transition states. Machine learning platforms (e.g., Chemprop) predict regioselectivity in electrophilic substitutions. Molecular dynamics (MD) simulations (AMBER) assess solvation effects. Validate predictions with small-scale exploratory reactions monitored by in situ IR .

Advanced: How can cross-coupling reactions involving this compound be optimized for regioselectivity?

Methodological Answer:

Screen palladium catalysts (e.g., Pd₂(dba)₃) with bulky ligands (SPhos, XPhos) to favor coupling at the pyridazine C3 position. Use microwave irradiation (100 W, 120°C) to reduce reaction time. Solvent effects: DMF enhances electron-deficient aryl partners. Monitor regioselectivity via NOESY NMR for spatial proximity analysis .

Advanced: What mechanistic insights explain the compound’s toxicity in mammalian cell lines?

Methodological Answer:

Conduct in vitro cytotoxicity assays (MTT/CCK-8) on HEK293 and HepG2 cells. RNA-seq analysis identifies upregulated apoptosis markers (e.g., caspase-3, BAX). Mitochondrial membrane potential (ΔΨm) is measured via JC-1 staining. Compare with structural analogs to isolate toxicophores (e.g., pyridazine vs. pyridine). Mitigate toxicity via prodrug strategies (ester masking) .

Basic: How does polymorphism affect the compound’s physicochemical properties, and how can it be characterized?

Methodological Answer:

Screen for polymorphs via solvent recrystallization (ethanol, acetone). Characterize using XRPD (Cu-Kα radiation, 2θ = 5–50°) and DSC (10°C/min, N₂ atmosphere). Hydrate forms are identified by TGA (weight loss at 100–150°C). Solubility differences between forms are quantified via shake-flask method (USP apparatus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.